molecular formula C5H6N4O2 B7773655 2,6-diamino-4-oxo-1H-pyrimidine-5-carbaldehyde

2,6-diamino-4-oxo-1H-pyrimidine-5-carbaldehyde

Cat. No.: B7773655
M. Wt: 154.13 g/mol
InChI Key: UARQZTIUTBJHGG-UHFFFAOYSA-N
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Description

The compound identified as “2,6-diamino-4-oxo-1H-pyrimidine-5-carbaldehyde” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2,6-diamino-4-oxo-1H-pyrimidine-5-carbaldehyde would likely involve optimization of the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-oxo-1H-pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-diamino-4-oxo-1H-pyrimidine-5-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-oxo-1H-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-diamino-4-oxo-1H-pyrimidine-5-carbaldehyde include other organic molecules with comparable structures and functional groups. Examples include:

    CID 2632: A cephalosporin antibiotic.

    CID 6540461: Another cephalosporin derivative.

    CID 5362065: A β-lactam antibiotic.

    CID 5479530: Another β-lactam antibiotic.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which may confer distinct biological activities and applications compared to other similar compounds. Its uniqueness lies in its potential to interact with specific molecular targets and pathways, leading to novel therapeutic or industrial applications.

Properties

IUPAC Name

2,6-diamino-4-oxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h1H,(H5,6,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARQZTIUTBJHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(NC(=NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)C1=C(NC(=NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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